molecular formula C11H6IN3 B11788214 2-(4-Iodophenyl)pyrimidine-5-carbonitrile

2-(4-Iodophenyl)pyrimidine-5-carbonitrile

Cat. No.: B11788214
M. Wt: 307.09 g/mol
InChI Key: ZNWGOHPJCGCAHN-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has gained attention for its potential use in medicinal chemistry, especially in the development of anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-iodoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-iodoaniline with 2-chloro-5-cyanopyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids, and is carried out in the presence of a base like potassium carbonate in a solvent such as ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an aminophenylpyrimidine derivative, while Suzuki-Miyaura coupling would yield a biaryl compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)pyrimidine-5-carbonitrile
  • 2-(4-Chlorophenyl)pyrimidine-5-carbonitrile
  • 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile

Uniqueness

2-(4-Iodophenyl)pyrimidine-5-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s larger size and higher atomic number compared to other halogens can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy as an anticancer agent .

Properties

Molecular Formula

C11H6IN3

Molecular Weight

307.09 g/mol

IUPAC Name

2-(4-iodophenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H6IN3/c12-10-3-1-9(2-4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H

InChI Key

ZNWGOHPJCGCAHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C#N)I

Origin of Product

United States

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